molecular formula C8H9BrN2O2 B13335894 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine

Cat. No.: B13335894
M. Wt: 245.07 g/mol
InChI Key: NNCUSTKFCJQBAL-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and an oxetan-3-ylmethoxy group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine typically involves the bromination of 5-(oxetan-3-ylmethoxy)pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 2-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-5-(oxetan-3-ylmethoxy)pyrimidine, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the oxetan-3-ylmethoxy group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-5-(oxetan-3-ylmethoxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O2/c9-8-10-1-7(2-11-8)13-5-6-3-12-4-6/h1-2,6H,3-5H2

InChI Key

NNCUSTKFCJQBAL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)COC2=CN=C(N=C2)Br

Origin of Product

United States

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